molecular formula C14H25NO3Si B11844274 4-(2-(Triethoxysilyl)ethyl)aniline CAS No. 18418-80-9

4-(2-(Triethoxysilyl)ethyl)aniline

Cat. No.: B11844274
CAS No.: 18418-80-9
M. Wt: 283.44 g/mol
InChI Key: BQTBVPRMDAZZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Triethoxysilyl)ethyl)aniline is an organosilicon compound with the molecular formula (C2H5O)3SiC6H4NH2. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various applications due to its unique chemical properties, particularly in the field of material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Triethoxysilyl)ethyl)aniline typically involves the reaction of aniline with triethoxysilane in the presence of a catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures.

    Catalyst: Palladium or other transition metal catalysts are commonly used.

    Solvent: Organic solvents such as toluene or ethanol are often employed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Triethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It participates in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as manganese dioxide or peroxymonosulfuric acid.

    Reduction: Zinc, tin, or iron with hydrochloric acid.

    Substitution: Sodium amide in ammonia.

Major Products

The major products formed from these reactions include azo compounds, nitrosobenzene, and various substituted aniline derivatives .

Scientific Research Applications

4-(2-(Triethoxysilyl)ethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Triethoxysilyl)ethyl)aniline involves its ability to act as a nucleophile, participating in various substitution and coupling reactions. The molecular targets include aromatic rings and other electrophilic centers. The pathways involved often include palladium-catalyzed mechanisms, where the compound forms intermediates that facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Triethoxysilyl)aniline
  • (4-Aminophenyl)triethoxysilane
  • p-Aminophenyltriethoxysilane

Comparison

Compared to similar compounds, 4-(2-(Triethoxysilyl)ethyl)aniline is unique due to its specific reactivity in palladium-catalyzed reactions and its ability to form stable bonds with various substrates. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

CAS No.

18418-80-9

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

IUPAC Name

4-(2-triethoxysilylethyl)aniline

InChI

InChI=1S/C14H25NO3Si/c1-4-16-19(17-5-2,18-6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12,15H2,1-3H3

InChI Key

BQTBVPRMDAZZIM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=CC=C(C=C1)N)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.